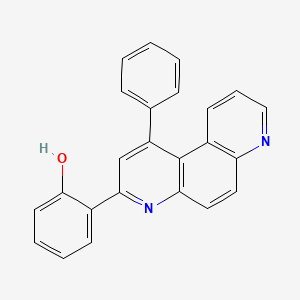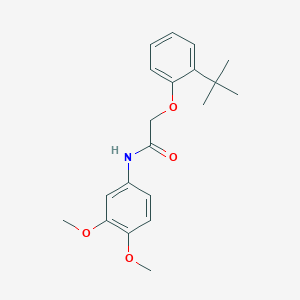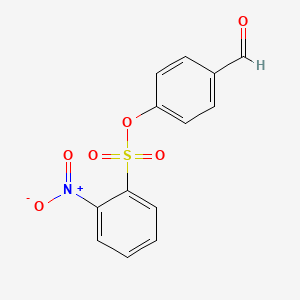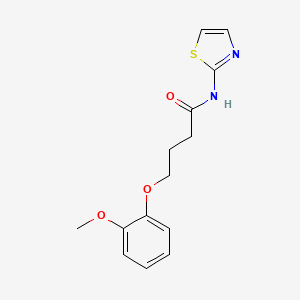
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol
Descripción general
Descripción
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol is an organic compound with the molecular formula C₂₄H₁₆N₂O It is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound, and phenol, an aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of condensation reactions involving ortho-phenylenediamine and glyoxal.
Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene is reacted with the phenanthroline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Phenol Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitro groups, and alkyl groups using reagents like halogens, nitric acid, and alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol involves its interaction with various molecular targets:
Metal Ion Coordination: The compound can coordinate with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis and sensing applications.
DNA Interaction: The planar structure of the compound allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Fluorescence: The compound exhibits fluorescence properties, making it useful as a probe for detecting metal ions and other analytes in biological and environmental samples.
Comparación Con Compuestos Similares
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol can be compared with other similar compounds, such as:
Phenanthroline: Lacks the phenyl and phenol groups, making it less versatile in terms of chemical reactivity and applications.
Phenol: Lacks the phenanthroline core, limiting its ability to form metal complexes and interact with DNA.
1,10-Phenanthroline: Similar to phenanthroline but with different substitution patterns, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of phenanthroline and phenol functionalities, providing a versatile platform for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(1-phenyl-4,7-phenanthrolin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c27-23-11-5-4-9-17(23)22-15-19(16-7-2-1-3-8-16)24-18-10-6-14-25-20(18)12-13-21(24)26-22/h1-15,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYCLFXFYHTFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B4809823.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B4809832.png)


![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4809848.png)
![[1-(2-{[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4809855.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4809857.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4809888.png)
![2-(butylsulfanyl)-N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-6-amine](/img/structure/B4809891.png)
![N-[5-(BUTAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4809893.png)

![2-[4-(hydroxymethyl)-2-iodo-6-methoxyphenoxy]acetamide](/img/structure/B4809919.png)
